3-Hydroxyasparagine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLPSCRBFYDNX-PIKHSQJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H](C(C(=O)N)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937284 | |
| Record name | 4-Hydroxy-4-iminothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-79-1 | |
| Record name | 3-Hydroxyasparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016712791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-iminothreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80937284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biological Distribution of 3 Hydroxyasparagine
Incorporation into Lipopeptide Antibiotics
Research has revealed the incorporation of 3-hydroxyasparagine into the structure of certain lipopeptide antibiotics. acs.orgnih.gov These complex molecules are synthesized non-ribosomally by bacteria and often exhibit potent antimicrobial activity.
A significant class of lipopeptide antibiotics containing this compound is the calcium-dependent antibiotics (CDAs). nih.govuniprot.orgproteopedia.org These are acidic lipopeptide lactones produced by soil bacteria of the genus Streptomyces. nih.govuniprot.org
The biosynthesis of CDAs involves the direct hydroxylation of L-asparagine to (2S,3S)-3-hydroxyasparagine by a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase called AsnO. acs.orgproteopedia.orgqmul.ac.uk This (2S,3S)-3-hydroxyasparagine is then incorporated at a specific position within the 11-residue peptide chain of the CDA molecule. nih.govuniprot.orgproteopedia.org The presence of this modified amino acid is crucial for the biological activity of these antibiotics. acs.orgnih.gov In some instances, the this compound residue can be further modified by phosphorylation. microbiologyresearch.org
| Microbial Metabolite | Producing Organism | Class | Role of this compound |
| Calcium-Dependent Antibiotic (CDA) | Streptomyces coelicolor | Lipopeptide Antibiotic | Incorporated at position 9 of the peptide chain nih.govuniprot.orgproteopedia.org |
| Rakicidin A | Micromonospora sp. | Cyclic Lipopeptide | A constituent of the cyclic peptide structure jst.go.jp |
The discovery of this compound in these diverse biological contexts highlights its significance in both protein structure and function, as well as in the biosynthesis of bioactive microbial products.
An in-depth examination of the chemical compound this compound reveals its significant, though often specialized, role in the natural world. This modified amino acid, a hydroxylated derivative of asparagine, is incorporated into complex peptide structures by some microorganisms and is also found as a free molecule in biological fluids. Its presence is a testament to the diverse biosynthetic capabilities of life, leading to molecules with unique structural and functional properties.
The distribution of this compound in nature is primarily as a constituent of larger, non-ribosomally synthesized peptides. These complex molecules are often produced by bacteria and serve a variety of functions, including roles as antibiotics.
Constituent of Natural Peptides
Laxaphycin B is a cyclic lipopeptide produced by cyanobacteria, such as Anabaena laxa and Anabaena torulosa. encyclopedia.pubmdpi.com This dodecapeptide (a peptide with 12 amino acid residues) is characterized by an assortment of non-proteinogenic amino acids, including (2R,3R)-3-hydroxyasparagine (Hasn). encyclopedia.pubacs.org Within the 36-membered macrolactam ring of Laxaphycin B, the this compound residue is found at position 8 of the peptide sequence. encyclopedia.pubnih.gov The structure of Laxaphycin B features a notable alternation of L and D configured amino acids, contributing to its complex three-dimensional shape. encyclopedia.pub
Clovibactin (B11933462) is a novel depsipeptide antibiotic isolated from uncultured soil bacteria, specifically Eleftheria terrae ssp. carolina. news-medical.netbiorxiv.org Its structure includes an uncommon D-3-hydroxyasparagine (d-Hyn) residue at position 5. biorxiv.orgengormix.comnih.gov This residue acts as a critical "hinge" that connects the linear N-terminus of the peptide to its cyclic core (the depsi-cycle). biorxiv.orgengormix.com This structural arrangement is crucial for its antibiotic mechanism, which involves binding to the pyrophosphate group of multiple essential bacterial cell wall precursors. news-medical.netbiorxiv.org The presence of d-Hyn is a key feature that distinguishes Clovibactin's molecular scaffold. biorxiv.orgengormix.com
Polytheonamide B is an exceptionally large and highly cytotoxic linear polypeptide containing 48 amino acid residues. nih.govacs.org It is isolated from the marine sponge Theonella swinhoei. nih.govacs.org The structure of Polytheonamide B is remarkable for its alternating sequence of D- and L-amino acids and the presence of numerous unusual residues. Among these are two residues of gamma-N-methyl-beta-hydroxyasparagine, a derivative of this compound. nih.govacs.org These modified residues contribute to the unprecedented and complex structure of this potent natural product.
Ramoplanin (B549286) A2 is a lipoglycodepsipeptide antibiotic produced by the bacterium Actinoplanes sp. ATCC 33076. mdpi.comgoogle.com Its 17-amino acid core structure contains a β-hydroxyasparagine (β-OH–Asn) residue at the second position in the peptide chain. google.comfau.edu This residue plays a pivotal structural role; a lactone bridge forms between the side-chain hydroxyl group of this β-hydroxyasparagine and the C-terminal residue, creating the large 49-membered macrocyclic ring that is essential for its antibiotic activity. fau.edu
Table 1: this compound as a Constituent of Natural Peptides
| Natural Peptide | Source Organism | This compound Residue Details | Role in Molecule |
| Laxaphycin B | Cyanobacterium (Anabaena laxa, Anabaena torulosa) | Contains one (2R,3R)-3-hydroxyasparagine (Hasn) residue at position 8. encyclopedia.pubnih.gov | Structural component of the 12-residue cyclic lipopeptide. encyclopedia.pub |
| Clovibactin | Soil Bacterium (Eleftheria terrae ssp. carolina) | Contains one D-3-hydroxyasparagine (d-Hyn) residue at position 5. biorxiv.orgengormix.com | Acts as a "hinge" connecting the linear tail to the cyclic core. biorxiv.orgengormix.com |
| Polytheonamide B | Marine Sponge (Theonella swinhoei) | Contains two gamma-N-methyl-beta-hydroxyasparagine residues. nih.govacs.org | A key structural element in the large, 48-residue cytotoxic polypeptide. nih.gov |
| Ramoplanin A2 | Bacterium (Actinoplanes sp.) | Contains one β-hydroxyasparagine (β-OH–Asn) residue at position 2. google.comfau.edu | Forms a crucial lactone bridge to cyclize the peptide into a 49-membered ring. fau.edu |
Existence in Free Form within Microorganisms and Fungi
While most known for its role within complex peptides, 3-hydroxyaspartic acid and its derivatives, including this compound, have been noted to exist in free form in various microorganisms and fungi. mdpi.com Research has shown that enzymatic pathways capable of producing these compounds exist in bacteria. For instance, recombinant enzymes expressed in E. coli have been used to hydroxylate L-asparagine, demonstrating a clear biological route to its formation. mdpi.com In the broader environment, free amino acids in soil are readily taken up and metabolized by bacteria and fungi, which are the most abundant microbial groups in this ecosystem. verdeterreprod.fr
Detection in Biological Fluids
Beyond its presence in microbial products, this compound has also been identified as a free amino acid in mammalian biological fluids, pointing to potential roles in metabolism and signaling.
Presence in Human Urine
The compound l-erythro-β-hydroxyasparagine (l-β-EHAsn) has been identified as an atypical amino acid found in abundant quantities in human urine. nih.govnih.gov Interestingly, it is rarely detected in blood serum or most other organs and tissues. nih.govnih.gov Studies involving healthy young volunteers have revealed a significant correlation between the concentration of urinary l-β-EHAsn and creatinine (B1669602) levels. nih.govnih.gov Further biochemical investigation has shown that this urinary amino acid is a novel substrate for the enzyme Zn²⁺-dependent D-serine (B559539) dehydratase and also acts as a strong inhibitor of mammalian serine racemase, an enzyme involved in neurotransmission. nih.gov
Table 2: Detection of Free this compound
| Location | Form and Context | Research Findings |
| Microorganisms and Fungi | Found as a free amino acid derivative. mdpi.com | 3-hydroxyaspartic acid and its derivatives are present in various microorganisms. mdpi.com Enzymatic pathways in bacteria like E. coli can synthesize it from L-asparagine. mdpi.com |
| Human Urine | l-erythro-β-hydroxyasparagine (l-β-EHAsn). nih.govnih.gov | Abundantly present in urine but rare in serum/tissues. nih.govnih.gov Its concentration correlates with creatinine levels. nih.govnih.gov It inhibits serine racemase and is a substrate for D-serine dehydratase. nih.gov |
Stereochemistry and Isomeric Forms of 3 Hydroxyasparagine
(2S,3S)-3-Hydroxyasparagine
(2S,3S)-3-Hydroxyasparagine, also known as L-erythro-β-hydroxyasparagine, is a naturally occurring stereoisomer that has been identified in human urine. wikipedia.org Research has shown it to be an atypical amino acid, present in significant amounts in urine but rarely detected in serum or most other tissues. nih.gov
Biochemical studies have revealed that (2S,3S)-3-Hydroxyasparagine serves as a novel substrate for the Zn²⁺-dependent D-serine (B559539) dehydratase. nih.gov Furthermore, it has been identified as an inhibitor of serine racemase, an enzyme responsible for the synthesis of D-serine, a co-agonist of the NMDA receptor. wikipedia.org This inhibitory action suggests a potential role in neuromodulation. wikipedia.org
The synthesis of (2S,3S)-3-Hydroxyasparagine has been achieved through various methods. One approach involves the use of (-)-trans-epoxysuccinic acid derived from the fermentation of glucose by Aspergillus fumigatus. wikipedia.org Another multi-step chemical synthesis starts from methyl p-methoxycinnamate. wikipedia.org A more recent and simplified three-step method utilizes trans-epoxysuccinic acid as the starting material. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₄H₈N₂O₄ |
| Molecular Weight | 148.12 g/mol |
| Synonyms | L-erythro-β-hydroxyasparagine, (3S)-3-hydroxy-L-asparagine |
| Biological Role | Substrate of D-serine dehydratase, inhibitor of serine racemase |
(2R,3R)-3-Hydroxyasparagine
The (2R,3R) stereoisomer of 3-hydroxyasparagine is another significant form of this amino acid. While less is known about its natural occurrence compared to its (2S,3S) counterpart, its synthesis and incorporation into biologically active peptides have been a subject of research.
Derivatives of 3-hydroxyaspartic acid, the carboxylic acid analog of this compound, are found in various microorganisms and fungi, both in free form and as peptide constituents. researchgate.net The synthesis of the closely related (2R,3R)-3-hydroxyaspartic acid has been accomplished through a concise, asymmetric route involving the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate. researchgate.net This highlights the utility of this stereoisomer as a multifunctional building block in organic synthesis. researchgate.net
| Area of Research | Key Findings |
|---|---|
| Synthesis | Asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid has been developed. |
| Biological Relevance | Derivatives are found in microorganisms and fungi. Potential as a building block for organic synthesis. |
Erythro- and Threo- Stereoisomers and Their Interconversion
The terms "erythro" and "threo" are used to describe the relative stereochemistry of two adjacent chiral centers. This nomenclature originates from the structures of the four-carbon sugars, erythrose and threose. chemistrysteps.com In the context of this compound, which has stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions, these terms differentiate the diastereomers.
In a Fischer projection, if the two similar substituents (in this case, the amino and hydroxyl groups) are on the same side of the carbon backbone, the isomer is designated as "erythro". chemistrysteps.com If they are on opposite sides, it is termed "threo". chemistrysteps.com Therefore, (2S,3S)- and (2R,3R)-3-hydroxyasparagine are a pair of enantiomers belonging to the erythro or threo series, and (2S,3R)- and (2R,3S)-3-hydroxyasparagine are the other pair of enantiomers. The relationship between an erythro and a threo isomer is that of diastereomers.
A study on the β-hydroxy-DL-aspartic acids revealed conformational differences between the diastereomers. Nuclear magnetic resonance (NMR) studies indicated that the threo isomer predominantly exists in a conformation where the carboxyl groups are anti to each other, while the erythro isomer favors a conformation with gauche carboxyl functions. nih.gov
The interconversion between erythro and threo diastereomers, a process known as epimerization, involves the change in configuration at one of the two stereocenters. This can occur under certain chemical conditions, often involving the abstraction of a proton from one of the chiral carbons followed by re-protonation from the opposite face. mdpi.com However, specific studies detailing the mechanisms and conditions for the interconversion of erythro- and threo-3-hydroxyasparagine are not extensively documented in the scientific literature. While the general principles of epimerization of amino acids are understood, the specific conformational stability and energy barriers for the interconversion of this compound isomers require further investigation.
| Stereochemical Descriptor | Relative Configuration |
|---|---|
| Erythro | Similar substituents on the same side in Fischer projection. |
| Threo | Similar substituents on opposite sides in Fischer projection. |
Biosynthesis and Enzymatic Pathways of 3 Hydroxyasparagine
Precursor Amino Acids in Biosynthesis
The primary precursor for the synthesis of 3-hydroxyasparagine is the common proteinogenic amino acid L-Asparagine uniprot.orgmicrobialtec.comproteopedia.org. The hydroxylation specifically occurs at the β-carbon position of L-asparagine. In some instances, L-Aspartic Acid can also serve as a substrate, leading to the formation of 3-hydroxyaspartic acid, which is then often converted to this compound or directly used in other pathways vulcanchem.comresearchgate.netmdpi.comasm.org.
Enzymatic Hydroxylation Mechanisms
The introduction of a hydroxyl group onto the asparagine molecule is catalyzed by specific hydroxylase enzymes, which are typically members of the 2-oxoglutarate-dependent dioxygenase (2OGDD) family nih.govthemedicalbiochemistrypage.orgnih.govwikipedia.org.
2-Oxoglutarate-dependent dioxygenases (2OGDDs) are a large and diverse superfamily of enzymes that catalyze a wide array of oxidative reactions, including hydroxylation and demethylation nih.govthemedicalbiochemistrypage.orgnih.govwikipedia.org. These enzymes require ferrous iron (Fe(II)), molecular oxygen (O2), and 2-oxoglutarate (α-ketoglutarate) as co-substrates for their catalytic activity themedicalbiochemistrypage.orgnih.govfrontiersin.org. The general mechanism involves the oxidative decarboxylation of 2-oxoglutarate, generating a reactive intermediate that mediates the hydroxylation of the target substrate, releasing succinate (B1194679) and carbon dioxide as byproducts nih.govthemedicalbiochemistrypage.orgnih.gov.
A key enzyme involved in the biosynthesis of this compound is Asparagine Hydroxylase (AsnO) , identified in Streptomyces coelicolor uniprot.orgmicrobialtec.comproteopedia.org. AsnO is a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase proteopedia.orgnih.govrcsb.orguni-marburg.de. It catalyzes the direct hydroxylation of free L-asparagine to produce (2S,3S)-3-hydroxyasparagine uniprot.orgmicrobialtec.comproteopedia.org. This specific product is then incorporated into the CDA lipopeptide uniprot.orgproteopedia.orgnih.gov.
The reaction catalyzed by AsnO can be summarized as: L-Asparagine + 2-Oxoglutarate + O2 → (2S,3S)-3-Hydroxyasparagine + Succinate + CO2 uniprot.orgmicrobialtec.com
AsnO exhibits strict specificity, hydroxylating only free L-asparagine and showing no activity towards D-asparagine or asparagine residues that are already part of a peptide chain uniprot.orgmicrobialtec.comproteopedia.org.
AsnO is highly specific for its substrate, L-asparagine, and catalyzes the hydroxylation at the β-carbon position uniprot.orgmicrobialtec.comproteopedia.org. The reaction is stereoselective, yielding the (2S,3S) stereoisomer of this compound, which is the threo configuration uniprot.orgproteopedia.orgnih.govrcsb.org. This precise stereochemical outcome is crucial for the subsequent incorporation of the modified amino acid into the target peptide structure.
The structural basis for AsnO's activity has been elucidated through X-ray crystallography. Crystal structures of AsnO have been determined for the apoprotein, the Fe(II) complex, and the product complex, revealing resolutions as high as 1.45 Å nih.govrcsb.org. These studies have shown that AsnO possesses a lid-like region (residues F208-E223) that closes over the active site upon substrate binding. This conformational change helps to shield the active site and contributes to the enzyme's specificity for free L-asparagine, preventing the binding of larger, sterically demanding peptide substrates proteopedia.orgnih.govrcsb.org.
Besides AsnO, other enzymes homologous to asparagine hydroxylases have been identified and characterized. SCO2693 , from Streptomyces coelicolor, is one such enzyme that shares significant homology with AsnO vulcanchem.comresearchgate.netmdpi.comasm.org. While wild-type SCO2693 can also hydroxylate L-asparagine, both AsnO and SCO2693 (particularly mutant forms like AsnO-D241N and SCO2693-D246N) have been explored for the direct hydroxylation of L-aspartic acid to produce L-threo-3-hydroxyaspartic acid (L-THA), although initial yields were low vulcanchem.comresearchgate.netmdpi.comasm.org. These enzymes, along with AsnO, are classified as 2-oxoglutarate-dependent dioxygenases vulcanchem.commdpi.comasm.org.
Compound List
this compound
L-Asparagine
L-Aspartic Acid
2-Oxoglutarate (α-ketoglutarate)
(2S,3S)-3-Hydroxyasparagine
Succinate
Carbon Dioxide (CO2)
Ferrous Iron (Fe(II))
L-threo-3-hydroxyaspartic acid (L-THA)
Asparagine Hydroxylase (AsnO) Catalysis
Integration into Non-Ribosomal Peptide Synthetase (NRPS) Systems
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzyme complexes that assemble peptides independently of the ribosomal machinery. These systems are responsible for synthesizing a wide array of bioactive natural products, incorporating both standard and modified amino acids. This compound is incorporated into peptide chains via these NRPS pathways. Research indicates that the hydroxylation of L-asparagine to form this compound is a precursor modification step, occurring before its integration into the growing peptide chain. proteopedia.orgacs.org This modification is typically catalyzed by specific oxygenase enzymes, such as L-asparagine oxygenase (AsnO). proteopedia.orgacs.orguniprot.orgresearchgate.netnih.govnih.govacs.orguni-marburg.deresearchgate.net AsnO, a non-heme iron(II)- and α-ketoglutarate-dependent oxygenase, specifically hydroxylates free L-asparagine, yielding (2S,3S)-3-hydroxyasparagine. proteopedia.orgacs.orguniprot.org Notably, AsnO exhibits specificity for the free amino acid, and does not hydroxylate asparagine when it is already bound to a peptidyl carrier protein (PCP) within an NRPS module. proteopedia.orguniprot.org Once synthesized, the resulting this compound is then recognized, activated by the adenylation (A) domain of an NRPS module, and subsequently incorporated into the nascent peptide chain. researchgate.netnih.govchemrxiv.orgrsc.orgnih.gov
Biosynthesis of Specific Peptide Natural Products Containing this compound
Calcium-Dependent Antibiotic (CDA) Biosynthesis Pathway
The Calcium-Dependent Antibiotic (CDA) is an 11-residue acidic lipopeptide lactone produced by Streptomyces coelicolor. proteopedia.orgacs.orguniprot.org A key structural feature of CDA is the presence of this compound at the ninth position of its peptide core. proteopedia.orgacs.orguniprot.org The biosynthesis of this modified amino acid is closely linked to the CDA gene cluster, which encodes the necessary enzymes. The enzyme L-asparagine oxygenase (AsnO) plays a central role, catalyzing the stereoselective hydroxylation of L-asparagine to produce (2S,3S)-3-hydroxyasparagine. proteopedia.orgacs.orguniprot.orgmicrobiologyresearch.orgnih.gov AsnO functions as a non-heme Fe(2+)/α-ketoglutarate-dependent oxygenase, utilizing L-asparagine as its substrate. proteopedia.orgacs.orgnih.govacs.org This hydroxylation occurs as a precursor modification step, meaning this compound is synthesized before being incorporated into the CDA peptide by the NRPS system. proteopedia.orgacs.org Additional modifications, such as the phosphorylation of the this compound residue by 3-hydroxyasparaginyl phosphotransferase (HasP), which is also encoded within the CDA biosynthetic gene cluster, can further diversify the final CDA structure. researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org
Table 1: Enzymes Involved in this compound Biosynthesis and CDA Incorporation
| Enzyme Name | Enzyme Type | Function | Substrate(s) | Product(s) | Associated Pathway | References |
| L-asparagine oxygenase (AsnO) | Non-heme Fe(2+)/α-ketoglutarate-dependent oxygenase | Hydroxylation of L-asparagine | L-asparagine | (2S,3S)-3-hydroxyasparagine | CDA Biosynthesis | proteopedia.orgacs.orguniprot.orgnih.govacs.orguni-marburg.de |
| 3-hydroxyasparaginyl phosphotransferase (HasP) | Phosphotransferase | Phosphorylation of this compound | This compound | 3-phosphohydroxyasparagine | CDA Biosynthesis | researchgate.netmicrobiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org |
Laxaphycin Biosynthesis Pathway
Laxaphycins constitute a family of cyclic lipopeptides produced by various cyanobacteria, recognized for their synergistic antifungal and antiproliferative activities. nih.govnih.govresearchgate.netbiorxiv.orgmdpi.commdpi.com Their biosynthesis is driven by hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. nih.govbiorxiv.orgmdpi.com this compound, often denoted as Hasn or OHAsn, is a recognized non-proteinogenic amino acid component found in several laxaphycin variants. nih.govbiorxiv.orgmdpi.commdpi.com For example, Laxaphycin B incorporates this compound, with reported stereochemistries including (2R,3R) configurations. nih.govmdpi.comresearchgate.net While the precise enzymatic machinery responsible for the de novo synthesis of this compound in laxaphycins is not as comprehensively detailed as for CDA, its integration into the peptide structure is facilitated by the NRPS modules. nih.govbiorxiv.orgmdpi.com Some research suggests that for certain amino acid modifications within laxaphycins, hydroxylation may occur after the amino acid has been incorporated and potentially epimerized along the NRPS assembly line, which contrasts with the precursor modification observed in CDA biosynthesis. nih.gov
Table 2: Laxaphycin Variants Containing this compound
| Laxaphycin Variant | Position of this compound | Stereochemistry (if specified) | References |
| Laxaphycin B | Position 8 | (2R,3R) | nih.govmdpi.comresearchgate.net |
| Laxaphycin B5 | Position 8 | Not specified | nih.govresearchgate.net |
Compound List:
this compound
L-asparagine
Calcium-Dependent Antibiotic (CDA)
Laxaphycin
Metabolic Transformations of 3 Hydroxyasparagine
Enzymatic Hydrolysis to 3-Hydroxyaspartic Acid
The enzymatic conversion of 3-hydroxyasparagine to 3-hydroxyaspartic acid is primarily carried out by asparaginase (B612624) enzymes. These enzymes play a crucial role in the metabolism of asparagine and its derivatives.
Role of Asparaginase Enzymes (e.g., Bacterial Asparaginase I and II)
Bacterial asparaginases, particularly those from Escherichia coli, have been shown to effectively hydrolyze this compound. Both Asparaginase I, a cytoplasmic enzyme, and Asparaginase II, a periplasmic enzyme, can catalyze the hydrolysis of the amide group in this compound, yielding L-threo-3-hydroxyaspartic acid and ammonia (B1221849). cdnsciencepub.com This enzymatic activity is a key step in a biocatalytic route for the synthesis of L-threo-3-hydroxyaspartic acid, starting from L-asparagine which is first hydroxylated to this compound and then hydrolyzed by asparaginase. cdnsciencepub.comnih.gov
Research has demonstrated that both asparaginases I and II from E. coli are capable of this hydrolytic activity. cdnsciencepub.com Furthermore, the E. coli asparaginase known as AsnA has been utilized in the conversion of L-erythro-β-hydroxyaspartate to L-erythro-β-hydroxyasparagine, indicating the enzyme's interaction with the erythro isomer as well. researchgate.net
The reaction conditions for this enzymatic hydrolysis have been studied in vitro. For instance, the hydrolysis of this compound to L-threo-3-hydroxyaspartic acid by asparaginase I or II can be carried out in a potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C. cdnsciencepub.com
| Enzyme | Source | Substrate | Product | Reference |
|---|---|---|---|---|
| Asparaginase I | Escherichia coli | This compound | L-threo-3-Hydroxyaspartic Acid | cdnsciencepub.com |
| Asparaginase II | Escherichia coli | This compound | L-threo-3-Hydroxyaspartic Acid | cdnsciencepub.com |
Acid Hydrolysis Products (Erythro- and Threo-β-Hydroxyaspartic Acid)
While information on the specific acid-catalyzed hydrolysis of this compound is not extensively detailed in the available literature, the general principles of amino acid chemistry suggest that acid hydrolysis will cleave the amide bond of this compound to yield 3-hydroxyaspartic acid. This process involves the addition of a water molecule across the amide linkage under acidic conditions.
Chemical and Biocatalytic Synthesis of 3 Hydroxyasparagine and Its Derivatives
Enzymatic and Whole-Cell Bioconversion Strategies
Engineering of Hydroxylase and Hydrolase Enzymes for Enhanced Production
Biocatalysis offers a powerful route for the synthesis of hydroxyamino acids, providing high selectivity and milder reaction conditions compared to traditional chemical synthesis. Microbial hydroxylases and hydrolases have been instrumental in developing efficient production pathways for 3-hydroxyaspartic acid (3-HA) derivatives, including L-threo-3-hydroxyaspartic acid (L-THA).
Initial efforts involved the direct hydroxylation of L-aspartic acid using mutant asparagine hydroxylases, such as AsnO-D241N and its homolog SCO2693-D246N. However, these mutant enzymes exhibited low yields vulcanchem.comasm.orgresearchgate.net. A more effective biocatalytic strategy involves a two-step process utilizing wild-type asparagine hydroxylases (AsnO and SCO2693) to hydroxylate L-asparagine to 3-hydroxyasparagine, followed by amide hydrolysis by asparaginase (B612624) to yield L-THA asm.orgnih.govnih.govasm.orgmdpi.com.
Significant improvements in L-THA production have been achieved through metabolic engineering of Escherichia coli. By employing asparaginase I-deficient mutants of E. coli and enhancing the expression of the asnO gene using a T7 promoter system, yields of L-THA from L-asparagine have been dramatically increased, reaching up to 96% asm.orgresearchgate.netnih.govnih.govasm.orgmdpi.comresearchgate.net. This approach allows for a one-pot bioconversion process, streamlining production and reducing reaction times asm.orgnih.govnih.govasm.orgmdpi.com. Furthermore, α-ketoglutarate-dependent dioxygenases (α-KGDs) are recognized for their ability to catalyze regioselective and stereoselective hydroxylations, utilizing simple redox partners like α-ketoglutarate and Fe²⁺ ions researchgate.net.
Table 1: Biocatalytic Production of L-threo-3-Hydroxyaspartic Acid (L-THA)
| Starting Material | Enzyme System | Host Organism | Key Engineering Strategy | Max Yield | Reference(s) |
| L-Asparagine | L-asparagine hydroxylase (AsnO/SCO2693) + Asparaginase | E. coli | Asparaginase I-deficient mutant, T7 promoter | 96% | asm.orgresearchgate.netnih.govnih.govasm.orgmdpi.comresearchgate.net |
| L-Aspartic Acid | Mutant asparagine hydroxylase (AsnO-D241N/SCO2693-D246N) | Various | Direct hydroxylation (lower yields) | Low | vulcanchem.comasm.orgresearchgate.net |
Stereoselective Biocatalysis
Achieving precise stereochemical control is paramount in the synthesis of amino acid derivatives. Biocatalysis offers inherent advantages in this regard. Stereocontrolled hydroxylation of L-aspartic or L-glutamic acid derivatives can be achieved by forming enolates under specific conditions, favoring either the erythro or threo isomer vulcanchem.com.
Engineered methylaspartate ammonia (B1221849) lyases (MALs) have demonstrated significant potential for the kinetic resolution and asymmetric synthesis of various 3-substituted aspartic acids. These engineered enzymes can produce target compounds with high diastereomeric ratios (up to >98:2) and enantiomeric excess (up to >99%), presenting attractive alternatives to traditional chemical methods researchgate.net.
Emerging photobiocatalytic strategies, which combine light-activated processes with engineered enzymes, are also expanding the scope of stereoselective amino acid synthesis. By employing engineered pyridoxal (B1214274) biocatalysts and photoredox catalysts, researchers have achieved stereoselective sp³-sp³ oxidative cross-coupling reactions, enabling the synthesis of diverse non-canonical amino acids with controlled stereochemistry nih.govnih.gov.
Gram-Scale Synthesis Methodologies for Research Applications
For comprehensive structure-activity relationship (SAR) studies, particularly in the context of complex molecules like peptide antibiotics such as clovibactin (B11933462), the availability of key building blocks on a gram scale is essential. An improved synthetic route to Fmoc-(2R,3R)-3-hydroxyasparagine-OH has been developed, significantly shortening the process from thirteen to seven steps researchgate.netresearchgate.net.
Table 2: Comparison of Synthesis Methodologies for Fmoc-(2R,3R)-3-hydroxyasparagine-OH
| Feature | Original Synthesis | Improved Synthesis |
| Number of Steps | 13 | 7 |
| Starting Material | (+)-diethyl L-tartrate | D-aspartic acid |
| Key Modifications | Includes Boc/benzyl ester protection/deprotection | Eliminates Boc/benzyl ester steps |
| Scale | Not specified | Gram-scale |
| Overall Yield | Not specified | 18% |
| Application | Not specified | SAR studies of clovibactin |
| Reference(s) | researchgate.netresearchgate.net | researchgate.netresearchgate.netescholarship.orgacs.orgnih.gov |
Synthesis of Orthogonally Protected this compound Derivatives
The synthesis of orthogonally protected this compound derivatives is critical for their incorporation into peptides using solid-phase peptide synthesis (SPPS) or for creating complex molecular architectures. Several strategies have been reported for preparing these valuable building blocks.
One notable method involves the synthesis of orthogonally protected L-threo-beta-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH) from diethyl (2S,3S)-2-azido-3-hydroxysuccinate, which is readily available on a multi-gram scale from D-diethyltartrate. This route, comprising eight steps, is robust, scalable, and adaptable for the preparation of other O-substituted L-threo-beta-hydroxyasparagine derivatives nih.govresearchgate.netresearchgate.net.
Alternatively, orthogonally protected L-threo-beta-hydroxyasparagine can be synthesized from L-aspartic acid. This approach involves the iodocyclization of 3-benzoylaminoaspartic acid to form an intermediate oxazoline (B21484) dicarboxylate, which is then efficiently hydrolyzed to L-threo-beta-hydroxyaspartic acid. The subsequent conversion to the protected amino acid is highly efficient and amenable to multi-gram scale production researchgate.netresearchgate.net.
The Sharpless aminohydroxylation reaction is also employed to access this compound and 3-hydroxyaspartic acid, which are subsequently used in the synthesis of various peptides, including polytheonamide B and ramoplanin (B549286) A2 researchgate.netresearchgate.netmdpi.com. These methods allow for the selective protection of functional groups, enabling chemoselective peptide bond formation at the α-amino, β-hydroxy, or α-carboxylic acid positions researchgate.net.
Table 3: Examples of Orthogonally Protected Hydroxyasparagine Derivatives and Related Compounds
| Derivative Name | Key Protecting Groups | Stereochemistry | Synthesis Strategy Highlight | Reference(s) |
| Fmoc-EtOAsn(Trt)-OH | Fmoc, Trt | L-threo | 8-step synthesis from diethyl (2S,3S)-2-azido-3-hydroxysuccinate; scalable for multi-gram quantities. | nih.govresearchgate.netresearchgate.net |
| L-threo-beta-hydroxyasparagine | Various | L-threo | Synthesized from L-aspartic acid via iodocyclization of 3-benzoylaminoaspartic acid; amenable to multi-gram scale. | researchgate.netresearchgate.net |
| Fmoc-(2R,3R)-3-hydroxyasparagine-OH | Fmoc | (2R,3R) | 7-step synthesis from D-aspartic acid; gram-scale production for SAR studies. | researchgate.netresearchgate.netescholarship.orgacs.orgnih.gov |
| L-threo-beta-benzyloxyaspartic acid | Benzyl | L-threo | Synthesized as part of a suite of bioactive α-amino-β-hydroxy acids with orthogonal protecting groups for peptide synthesis. | researchgate.net |
Compound List:
this compound
Fmoc-(2R,3R)-3-hydroxyasparagine-OH
L-threo-3-hydroxyaspartic acid (L-THA)
L-threo-beta-ethoxyasparagine (Fmoc-EtOAsn(Trt)-OH)
L-threo-beta-hydroxyasparagine
L-threo-beta-benzyloxyaspartic acid
Biological and Mechanistic Roles in Macromolecules and Biological Systems
Post-Translational Modification in Proteins
3-Hydroxyasparagine is recognized as a product of post-translational modification (PTM) in certain proteins, particularly those containing domains homologous to the Epidermal Growth Factor (EGF).
The hydroxylation of asparagine residues to form this compound occurs within EGF-like domains, which are common structural motifs found in a variety of extracellular proteins. These domains are critical for protein-protein interactions and are often involved in calcium binding, which is essential for their proper function and stability pnas.org, pnas.org.
This compound has been identified in numerous proteins that contain EGF-like domains. These include:
Fibrillin-1: A key component of the extracellular matrix, playing a role in microfibril assembly wikipedia.org.
Vitamin K-dependent plasma proteins: Such as Factor IX, Protein C, and Factor X, where hydroxylation is crucial for calcium binding and biological activity pnas.org, pnas.org.
Proteins not requiring Vitamin K: Including complement proteins (C1r, C1s), the low-density lipoprotein receptor, thrombomodulin, thrombospondin, and uromodulin pnas.org.
Human C1r: Specifically, the residue at position 150 in the A chain of human C1r has been identified as erythro-β-hydroxyasparagine nih.gov.
Role as a Building Block in Non-Proteinogenic Peptides
Beyond its presence in PTMs of common proteins, this compound serves as a critical building block in the synthesis of various non-proteinogenic peptides, particularly complex natural products like cyclic lipopeptides.
This compound is a recurring feature in several classes of peptide natural products, where it contributes to their unique structural characteristics. In cyclic lipopeptides, such as laxaphycins isolated from cyanobacteria, the incorporation of non-proteinogenic amino acids, including this compound, alongside a cyclic structure, imparts a restricted conformation. This conformational rigidity is often essential for their biological activity and resistance to enzymatic degradation nih.gov.
Other examples include:
Ramoplanin (B549286): A lipodepsipeptide antibiotic whose macrocyclic core contains this compound as one of its twelve non-proteinogenic amino acids mdpi.com.
Acidic lipopeptide antibiotics: Such as Calcium-dependent antibiotic (CDA) and A54145, which also feature this compound uni-marburg.de.
Stellettapeptines: Cyclopeptides isolated from marine sponges that contain both this compound and 3-hydroxyglutamine residues mdpi.com.
The presence of this compound in peptide natural products is frequently associated with significant biological activities, most notably antimicrobial and antibiotic effects.
Antibiotic Activity: Laxaphycins exhibit antimicrobial properties nih.gov. Ramoplanin is a well-established antibiotic mdpi.com. The calcium-dependent antibiotic (CDA) and related compounds demonstrate calcium-dependent antimicrobial activity nih.gov, acs.org.
Broader Bioactivities: Generally, non-ribosomal peptides incorporating a variety of non-proteinogenic amino acids, including hydroxylated variants like this compound, are known to possess a wide spectrum of biological activities. These can include antiviral, anticancer, and immunosuppressive effects, making them valuable targets for pharmaceutical research researchgate.net, nih.gov, mdpi.com.
Enzyme-Substrate and Enzyme-Inhibitor Interactions
This compound is involved in enzymatic reactions, either as a substrate for enzymes that modify it or as a molecule that interacts with enzyme active sites.
Biosynthesis: The formation of this compound itself is an enzymatic process. Aspartyl (asparaginyl) β-hydroxylases, such as the AsnO and LptL enzymes, are responsible for the stereospecific hydroxylation of asparagine residues, often utilizing a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase mechanism pnas.org, portlandpress.com, uni-marburg.de, acs.org.
Degradation and Modification: Urinary l-erythro-β-hydroxyasparagine has been identified as a substrate for the enzyme Dsd1p, a Zn2+-dependent d-serine (B559539) dehydratase portlandpress.com. Related compounds, like Nγ-hydroxyasparagine, have been shown to act as substrates for asparaginyl peptide ligases (PALs) in peptide macrocyclization reactions researchgate.net.
Potential Roles: Research suggests that this compound may also function as a substrate or inhibitor for other enzymes, potentially participating in various metabolic pathways or regulatory mechanisms ontosight.ai.
Substrate for D-Serine Dehydratase (Dsd1p)
Research has identified l-erythro-β-hydroxyasparagine (l-β-EHAsn) as a novel substrate for D-serine dehydratase (DSD), particularly the enzyme Dsd1p from Saccharomyces cerevisiae. researchgate.netnih.govresearchgate.netnih.govnih.gov Dsd1p is a Zn²⁺-dependent enzyme that typically catalyzes the α,β-elimination of D-serine, converting it into pyruvate (B1213749) and ammonia (B1221849). nih.govnih.gov Studies have demonstrated that Dsd1p can also degrade β-hydroxyasparagine, indicating that l-β-EHAsn is a substrate for this enzyme. nih.gov
The enzymatic processing of l-β-EHAsn by Dsd1p involves an α,β-elimination reaction. nih.govnih.gov Computational modeling, using the crystal structure of a related enzyme, d-threo-3-hydroxyaspartate dehydratase (d-THA-DH), suggests that l-β-EHAsn can bind within the active site of Dsd1p, supporting the proposed mechanism of action. nih.govnih.gov The endogenous production of l-β-EHAsn has been supported by data showing its concentration in human urine correlates with creatinine (B1669602) levels, suggesting a role in physiological processes. researchgate.netnih.govresearchgate.netnih.gov
Potential as a Serine Racemase Inhibitor
This compound has also been characterized as an inhibitor of serine racemase (SR). researchgate.netnih.govresearchgate.netnih.gov Serine racemase is a crucial enzyme responsible for the interconversion of L-serine and D-serine. D-serine, in particular, plays a significant role as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, influencing neurotransmission and synaptic plasticity. acs.orgunl.edu
Studies have shown that l-β-EHAsn acts as a competitive inhibitor of serine racemase, particularly against L-serine. nih.govacs.org The inhibition constants (Kᵢ) for this activity have been reported to be approximately 40 μM. researchgate.netnih.govresearchgate.netnih.gov These values are comparable to the concentrations of l-β-EHAsn found in human urine, which are typically around 50 μM. researchgate.netnih.govresearchgate.netnih.gov Another related compound, l-erythro-3-hydroxyaspartate, has also been identified as a potent competitive inhibitor of serine racemization, with a Kᵢ of 0.049 mM (49 μM) for mouse serine racemase. acs.org The inhibitory effect of this compound on serine racemase suggests its potential involvement in the metabolic regulation of pathways that utilize or produce D-serine. researchgate.netresearchgate.netnih.gov
Research Applications and Analog Development
Structure-Activity Relationship (SAR) Studies of 3-Hydroxyasparagine-Containing Peptides
The incorporation of this compound into peptides provides a key point for modification and for understanding how its specific structure influences biological activity. Structure-activity relationship (SAR) studies on peptides containing this amino acid are crucial for elucidating their mechanism of action and for designing more potent and selective analogues.
A notable example of SAR studies involves the recently discovered antibiotic clovibactin (B11933462), a depsipeptide that contains a (2R, 3R)-3-hydroxyasparagine residue. An alanine (B10760859) scan, where individual amino acid residues are replaced with alanine, revealed that several residues, including the this compound, are important for its antibiotic activity. These studies provide critical insights into the roles of various residues in the peptide's function. While the side chains of many of the amino acids in clovibactin are important for its activity, they are not all essential. For instance, the side-chain amide group of the rare D-Hyn5 residue is not essential for activity and can be replaced with a methyl group with only a moderate loss of activity. X-ray crystallography of clovibactin analogues has further suggested that the backbone amide NH groups of residues near the this compound are involved in chelating anions, which may be crucial for its interaction with bacterial cell wall precursors.
The insights gained from such SAR studies are instrumental in guiding the development of new clovibactin analogues with potentially improved pharmacological properties.
Rational Design and Engineering of this compound Analogues
The rational design of analogues of this compound and their incorporation into peptides is a key strategy for enhancing their therapeutic potential. This approach relies on a detailed understanding of the three-dimensional structure of the target peptide and its interaction with its biological target. By modifying the structure of this compound, researchers can fine-tune the properties of the resulting peptide, such as its stability, binding affinity, and selectivity.
The synthesis of orthogonally protected forms of this compound is a critical enabler for the rational design and engineering of its analogues. These protected building blocks allow for the selective modification of different parts of the molecule, facilitating the creation of a diverse library of analogues for SAR studies and therapeutic development.
Development of Modified Peptides and Natural Products for Research
This compound and its derivatives are valuable tools in the development of modified peptides and natural products for a wide range of research applications. The ability to synthesize orthogonally protected L-threo-β-hydroxyasparagine has been a significant advancement, providing a versatile building block for solid-phase peptide synthesis. researchgate.net This has enabled the incorporation of this non-proteinogenic amino acid into novel peptide sequences to probe biological processes or to create peptides with enhanced properties.
A compelling example is the use of Nγ-hydroxyasparagine, a derivative of asparagine, as a multifunctional unnatural amino acid. It has been shown to be an effective substrate for peptidyl asparaginyl ligases (PALs), enzymes that are powerful tools for peptide macrocyclization. mdpi.com This has been exploited to create cyclic peptides that act as inhibitors of matrix metalloproteinase 2 (MMP2), with the hydroxamic acid moiety of Nγ-hydroxyasparagine serving as a key pharmacophore. mdpi.com The most potent of these cyclic peptides, built on the stable scaffold of rhesus theta defensin-1, exhibited a Ki of 2.8 ± 0.5 nM. mdpi.com
Furthermore, the Nγ-hydroxyasparagine residue in these cyclized peptides can be readily oxidized to aspartic acid. mdpi.com This strategy has been used to synthesize several bioactive aspartic acid-containing cyclic peptides that are otherwise difficult to obtain through PAL-catalyzed cyclization due to the unfavorable kinetics of aspartic acid as a substrate. mdpi.com This demonstrates how substrate engineering with a this compound derivative can expand the utility of enzymatic ligation in the synthesis of therapeutic cyclic peptides.
The following table summarizes some of the modified peptides and natural products developed using this compound and its derivatives for research purposes.
Table 1: Examples of Modified Peptides and Natural Products Containing this compound Derivatives
| Modified Peptide/Natural Product | This compound Derivative | Research Application | Key Findings |
|---|---|---|---|
| Clovibactin Analogues | (2R, 3R)-3-hydroxyasparagine | Antibiotic development | SAR studies revealed the importance of the this compound residue for activity. |
| Cyclic MMP2 Inhibitors | Nγ-hydroxyasparagine | Enzyme inhibition studies | The hydroxamic acid moiety of Nγ-hydroxyasparagine acts as a key pharmacophore. |
| MCoTI-II, kB2, SFTI, RGD peptides | Nγ-hydroxyasparagine (oxidized to Asp) | Synthesis of bioactive cyclic peptides | Overcomes the kinetic limitations of using Asp as a substrate for PALs. |
| Katanosin B | L-threo-β-hydroxyasparagine | Antibiotic synthesis | A key non-proteinogenic amino acid component of this cyclic depsipeptide antibiotic. |
| Lysobactin | L-threo-β-hydroxyasparagine | Antibiotic synthesis | An essential building block for the total synthesis of this depsipeptide antibiotic. |
Applications as a Multifunctional Building Block in Organic Synthesis
The unique chemical structure of this compound makes it a valuable and versatile building block in organic synthesis, particularly in the asymmetric synthesis of complex natural products and other bioactive molecules. Its multiple functional groups—a carboxylic acid, an amine, an amide, and a hydroxyl group—along with its inherent chirality, provide numerous handles for chemical manipulation.
The development of efficient synthetic routes to orthogonally protected L-threo-β-hydroxyasparagine has been a crucial step in realizing its potential as a building block. nih.gov These protecting groups allow for the selective reaction of one functional group while the others remain inert, enabling the stepwise construction of complex molecular architectures. This level of control is essential for the total synthesis of natural products that contain the this compound moiety, such as the cyclic depsipeptide antibiotics katanosin B and lysobactin. nih.gov
The Sharpless asymmetric aminohydroxylation reaction is one of the key methods used to synthesize this compound and the related 3-hydroxyaspartic acid, which are then used in the synthesis of other complex peptides like polytheonamide B and ramoplanin (B549286) A2. researchgate.net The ability to produce this chiral synthon on a multi-gram scale makes it a practical and accessible component for large-scale synthetic efforts. nih.gov
The application of this compound as a multifunctional building block extends beyond its incorporation into peptides. Its chiral backbone and functional group array can be utilized to control the stereochemistry of new chiral centers in a target molecule, making it a valuable tool in asymmetric synthesis.
Analytical Methodologies for Detection and Characterization
Chromatographic Techniques
Chromatographic methods are fundamental for separating 3-hydroxyasparagine from complex mixtures and for its subsequent quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of amino acids, including modified variants such as this compound. Historically, automatic amino acid analyzers, precursors to modern HPLC systems, utilized specific buffer systems and post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) for detection nih.gov. Contemporary HPLC systems, equipped with sensitive detectors, are capable of assessing the purity of this compound, with reported purities for (2S,3S)-3-Hydroxyasparagine exceeding 95% lgcstandards.com. HPLC is routinely employed to confirm the success of synthetic routes or bioconversion processes by verifying the retention times of reaction products, thereby validating the formation of this compound asm.orgnih.gov. Specialized HPLC methods, such as cation-exchange HPLC coupled with post-column derivatization, have been developed to specifically detect and quantify erythro-beta-hydroxyasparagine (e-beta Hyn) and its related compound, erythro-beta-hydroxyaspartic acid (e-beta Hya) nih.gov. Furthermore, chiral HPLC, frequently integrated with mass spectrometry (LC-MS), is indispensable for resolving and determining the stereochemistry of different this compound isomers mdpi.com. The advent of LC-MS/MS has provided a significant advancement, offering faster analysis times and superior specificity compared to traditional Ion Exchange Chromatography (IEC) for comprehensive amino acid profiling chromsystems.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are indispensable tools for the sensitive and specific identification and quantification of this compound, particularly in complex biological samples or during the validation of synthetic products. These hyphenated techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry. LC/MS analysis, often preceded by derivatization such as Fmoc derivatization, has been vital in validating enzymatic pathways that produce this compound nih.govproteopedia.org. This technique allows for the detection of characteristic mass-to-charge ratios (m/z) and fragmentation patterns specific to this compound glycoscience.rumdpi.com. High-resolution electrospray ionization mass spectrometry (HRESIMS) provides precise mass measurements, enabling the determination of molecular formulas for peptides containing this modified amino acid mdpi.com. LC-MS/MS is also adept at identifying post-translational modifications, including hydroxylations, by detecting specific mass shifts in peptide fragments mdpi.com. Analytical protocols for LC-MS/MS typically involve gradient elution with acetonitrile (B52724) and formic acid, utilizing C18 columns, and employing data-dependent acquisition modes for MS/MS fragmentation to capture detailed structural information mdpi.com. The integration of Marfey's derivatization with LC-MS, known as the advanced Marfey's method, is particularly powerful for assigning the absolute stereochemistry of amino acid residues mdpi.com.
Spectrometric Approaches
Spectroscopic methods provide critical insights into the molecular structure and stereochemistry of this compound.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is paramount for confirming the identity and quantifying this compound. MS/MS provides detailed structural information through the fragmentation of precursor ions, allowing for the identification of characteristic ions and mass shifts indicative of modifications like hydroxylation mdpi.com. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed in the analysis of peptides containing erythro-beta-hydroxyasparagine nih.gov. Gas Chromatography-Mass Spectrometry (GC/MS) can also be used to confirm the structure of modified amino acid residues nih.gov. In LC-MS/MS workflows, the analysis of product ion spectra from MS/MS fragmentation is crucial for identifying and quantifying this compound within complex mixtures glycoscience.rumdpi.com. A characteristic mass shift of +15.99 Da can be indicative of hydroxylation mdpi.com. High-resolution mass spectrometry, such as HRESIMS, offers precise mass measurements that aid in the determination of elemental composition and the confirmation of molecular identities mdpi.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the complete molecular structure and stereochemistry of this compound and its incorporation into peptides. Both 1D NMR techniques, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, provide fundamental information about the chemical environment of atoms pnas.orgresearcher.life. Two-dimensional (2D) NMR experiments, including Total Correlation Spectroscopy (TOCSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are essential for establishing connectivity and spatial relationships between atoms, thereby enabling the assignment of stereochemistry researchgate.netrsc.org. NMR analysis, often performed in conjunction with mass spectrometry, has been used to confirm the gross structure of peptides containing this compound encyclopedia.pubmdpi.com. Detailed structural assignments, including the stereochemistry of amino acid residues within peptides, are frequently aided by analyzing correlations from experiments like ¹H-¹H COSY and ROESY, alongside Heteronuclear Multiple Bond Correlation (HMBC) researchgate.net. Comparison of NMR spectra with those of authentic standards is a critical step in verifying the identity and stereochemical integrity of synthesized or isolated compounds mdpi.comnih.gov.
Derivatization Strategies for Enhanced Analysis
Derivatization plays a crucial role in enhancing the analytical performance of this compound by improving its detectability, chromatographic behavior, and enabling stereochemical resolution.
Marfey's Analysis: This established method is specifically designed for the chiral resolution of amino acids. It involves reacting the amino acid with a chiral reagent, most commonly L-FDAA (Marfey's reagent), to produce diastereomeric derivatives. These derivatives can then be separated and quantified using HPLC, allowing for the determination of the absolute stereochemistry of the amino acid mdpi.comencyclopedia.pubmdpi.comfrontiersin.org. Advanced Marfey's methods, often coupled with LC-MS, offer greater sensitivity and specificity for stereochemical assignments mdpi.comfrontiersin.org. The C3 Marfey's analysis is a variant employed in such studies mdpi.comfrontiersin.org.
Fmoc Derivatization: The use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) is prevalent for derivatizing amino acids prior to analysis by HPLC or LC-MS actascientific.comnih.gov. Fmoc-Cl reacts with both primary and secondary amino groups, forming stable derivatives that are amenable to chromatographic separation and mass spectrometric detection actascientific.comnih.gov. Fmoc-protected amino acids, such as Fmoc-(2R,3R)-3-hydroxyasparagine-OH, are also critical synthetic intermediates in peptide chemistry mdpi.comnih.govresearchgate.net. The validation of enzymatic processes producing this compound has frequently utilized Fmoc derivatization followed by LC/MS analysis nih.govproteopedia.org.
Other Derivatization Agents: Besides Marfey's reagent and Fmoc-Cl, other derivatization agents are utilized in amino acid analysis. O-phthalaldehyde (OPA) is commonly used in post-column derivatization for HPLC, typically reacting with primary amino acids nih.govactascientific.com. Other reagents like dansyl-Cl, 7-fluoro-4-nitorobenzo-2oxa-1,3-diazole (NBDF), 6-amino-quinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), p-N, N, N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS), and phenylisothiocyanate (PITC) are also employed, with some being suitable for simultaneous derivatization of both primary and secondary amino acids and compatible with LC-MS actascientific.comnih.gov.
The combination of these derivatization strategies with advanced chromatographic and spectrometric techniques ensures the comprehensive analysis of this compound, from its detection in complex samples to the precise determination of its structure and stereochemistry.
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Technique | Parameter | Value/Description | Reference(s) |
| HPLC | Purity | >95% | lgcstandards.com |
| HPLC | Retention Time | 6.87 min | asm.org |
| LC-MS/MS | Mass Shift (Oxidation) | +15.99 Da | mdpi.com |
| HRESIMS | [M+H]+ m/z | 1413.8595 | mdpi.com |
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Derivatization Agent | Primary Use/Application | Compatibility with LC-MS | Amino Acid Reactivity | Key References |
| Marfey's Reagent (L-FDAA) | Stereochemistry determination | Yes (LC-MS/MS) | Primary and Secondary | mdpi.comencyclopedia.pubmdpi.comfrontiersin.org |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Derivatization for HPLC/LC-MS; Peptide synthesis building block | Yes | Primary and Secondary | nih.govproteopedia.orgmdpi.comnih.govactascientific.comnih.govresearchgate.netresearchgate.net |
| O-phthalaldehyde (OPA) | Derivatization for HPLC (often post-column) | Yes | Primary | nih.govactascientific.com |
| Dansyl-Cl | Derivatization for HPLC/LC-MS | Yes | Primary | nih.gov |
| 7-fluoro-4-nitorobenzo-2oxa-1,3-diazole (NBDF) | Derivatization for HPLC/LC-MS | Yes | Primary | nih.gov |
| 6-amino-quinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Derivatization for HPLC/LC-MS | Yes | Primary and Secondary | nih.gov |
| Phenylisothiocyanate (PITC) | Derivatization for HPLC/LC-MS | Yes | Primary and Secondary | nih.gov |
Compound List:
this compound (also known as β-hydroxyasparagine)
Asparagine
Aspartic acid
β-hydroxyaspartic acid
Erythro-β-hydroxyasparagine (e-beta Hyn)
Erythro-β-hydroxyaspartic acid (e-beta Hya)
L-threo-3-Hydroxyaspartic Acid (l-THA)
Marfey's reagent (L-FDAA)
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
O-phthalaldehyde (OPA)
Dansyl-Cl
7-fluoro-4-nitorobenzo-2oxa-1,3-diazole (NBDF)
6-amino-quinolyl-N-hydroxysuccinimidyl carbamate (AQC)
p-N, N, N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate iodide (TAHS)
Phenylisothiocyanate (PITC)
Q & A
Q. What advanced techniques validate this compound’s role in post-translational modifications?
- Methodological Answer : Employ proteomic approaches (e.g., bottom-up MS) to detect hydroxyasparaginyl residues in proteins. Use Edman degradation or MALDI-TOF for sequence verification. Compare with synthetic peptides as controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
